An In-depth Technical Guide to the Chemical Properties of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its molecular structure, reactivity, and pharmacological potential.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The incorporation of a nitro group, a potent electron-withdrawing moiety, is a common strategy in drug design to modulate the electronic properties and biological activity of a molecule.[4] The ethyl ester at the 2-position provides a handle for further synthetic modifications, making ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate a versatile intermediate for the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate combines the rigid benzoxazine core with the functional diversity of the nitro and ester groups.
Molecular Structure Diagram
Caption: Molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₁H₁₂N₂O₅ | Calculated |
| Molecular Weight | 252.23 g/mol | Calculated |
| Physical State | Likely a solid at room temperature. | Similar compounds like 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid are solids with a melting point of 176 °C. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water. | General solubility trends for similar organic molecules. |
| Melting Point | Not determined. | N/A |
Synthesis and Characterization
A known synthetic route to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves the reaction of 4-nitro-2-aminophenol with ethyl 2,3-dibromopropionate.[5]
Synthetic Scheme
Caption: Synthetic workflow for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Experimental Protocol: Synthesis[6]
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To a refluxing mixture of anhydrous potassium carbonate (19 g) and 4-nitro-2-aminophenol (70.9 g) in dry acetone (500 ml), add ethyl 2,3-dibromopropionate (29.2 g) dropwise.
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Reflux the reaction mixture for 17 hours.
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After cooling, filter the mixture to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Wash the residue with a dilute sodium hydroxide solution.
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Extract the product with ether, followed by methylene chloride.
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Evaporate the solvents from the combined organic extracts to yield the crude product.
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Purify the product using column chromatography on silica gel.
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the aromatic protons (with splitting patterns influenced by the nitro group), the diastereotopic protons of the methylene group in the oxazine ring, the proton at the chiral center, and the ethyl ester group (a quartet and a triplet). Based on a structurally similar compound, the aromatic protons are expected in the δ 7.7-7.9 ppm and 6.7-6.9 ppm regions.[6]
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¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the carbons of the oxazine ring, and the ethyl group would be expected. For a related nitrobenzoxazine derivative, aromatic carbons appear in the δ 113-141 ppm range, with the ester carbonyl around δ 172 ppm.[6]
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-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the nitro group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), the aromatic C=C stretches (around 1600 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
Chemical Reactivity
The reactivity of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dictated by its functional groups: the secondary amine, the electron-deficient aromatic ring, and the ethyl ester.
Reactivity Map
Caption: Potential reaction sites on the core molecule.
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Reactions at the Nitrogen Atom: The secondary amine in the oxazine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, further diversifying the molecular structure.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino group is a versatile functional group that can be diazotized or used in coupling reactions.
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Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but typically requires harsh conditions.
Potential Applications in Drug Discovery and Materials Science
The structural features of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate make it an attractive starting material for the development of new chemical entities with therapeutic potential. The broader class of benzoxazines has shown a wide array of biological activities.[3][7]
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Anticancer Agents: Many nitroaromatic compounds and benzoxazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7]
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Antimicrobial Agents: The benzoxazine scaffold is found in compounds with antibacterial and antifungal properties.[7]
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Central Nervous System (CNS) Active Agents: Modifications of the benzoxazine ring have led to compounds with potential applications in treating neurological disorders.
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Polymer Chemistry: Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance polymers with excellent thermal and mechanical properties.
Conclusion
Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a valuable heterocyclic compound with a rich potential for chemical modification. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it a versatile building block for the creation of diverse molecular libraries. Further research into the specific biological activities and material properties of its derivatives is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.
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